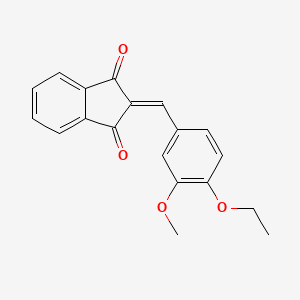

2-(4-ethoxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione

Beschreibung

Herstellungsmethoden

Die Synthese von 2-(4-Ethoxy-3-methoxybenzyliden)-1H-inden-1,3(2H)-dion beinhaltet typischerweise die Kondensation von 4-Ethoxy-3-methoxybenzaldehyd mit 1H-inden-1,3(2H)-dion unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumhydroxid durchgeführt, wobei das Gemisch zum Erleichtern der Bildung des gewünschten Produkts unter Rückfluss erhitzt wird. Industrielle Produktionsmethoden können ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind und höhere Ausbeuten und Reinheit gewährleisten.

Eigenschaften

Molekularformel |

C19H16O4 |

|---|---|

Molekulargewicht |

308.3 g/mol |

IUPAC-Name |

2-[(4-ethoxy-3-methoxyphenyl)methylidene]indene-1,3-dione |

InChI |

InChI=1S/C19H16O4/c1-3-23-16-9-8-12(11-17(16)22-2)10-15-18(20)13-6-4-5-7-14(13)19(15)21/h4-11H,3H2,1-2H3 |

InChI-Schlüssel |

HWMCRFWQLVGYHC-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation reaction between 4-ethoxy-3-methoxybenzaldehyde and 2,3-dihydro-1H-indene-1,3-dione. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions in an appropriate solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

2-(4-Ethoxy-3-methoxybenzyliden)-1H-inden-1,3(2H)-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Carbonsäuren oder Ketone führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Alkanen führt.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Ethoxy- oder Methoxygruppen unter geeigneten Bedingungen durch andere Nukleophile ersetzt werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Ethoxy-3-methoxybenzyliden)-1H-inden-1,3(2H)-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung entfalten, indem sie an Enzyme oder Rezeptoren bindet, deren Aktivität verändert und zu nachgeschalteten Effekten führt. So könnte seine potenzielle Antikrebsaktivität auf die Hemmung von Schlüsselenzymen beruhen, die an der Zellproliferation beteiligt sind.

Wirkmechanismus

The mechanism of action of 2-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-(4-Ethoxy-3-methoxybenzyliden)-1H-inden-1,3(2H)-dion kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:

2-(4-Ethoxy-3-methoxybenzyliden)-1-Benzothiophen-3(2H)-on: Diese Verbindung hat einen ähnlichen Benzyliden-Rest, jedoch mit einem Benzothiophen-Kern anstelle eines Inden-dion-Kerns.

2-(4-Ethoxy-3-methoxybenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on: Diese Verbindung verfügt über einen Thiazolo-benzimidazol-Kern, der andere chemische und biologische Eigenschaften bietet.

Die Einzigartigkeit von 2-(4-Ethoxy-3-methoxybenzyliden)-1H-inden-1,3(2H)-dion liegt in seinem spezifischen Substitutionsmuster und dem Vorhandensein des Inden-dion-Kerns, der im Vergleich zu seinen Analoga eine unterschiedliche Reaktivität und biologische Aktivität vermitteln kann.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.